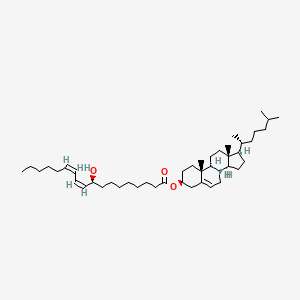

9(S)-HODE-Cholesterylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9(S)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. 9(S)-HODE cholesteryl ester can be used as a standard for analysis of chiral HODE cholesteryl esters.

Wissenschaftliche Forschungsanwendungen

Management von Herz-Kreislauf-Erkrankungen

9(S)-HODE-Cholesterylester: spielt eine Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen (CVD). Er ist mit der Regulation des Cholesterylester-Transfer-Proteins (CETP) verbunden, das am bidirektionalen Transfer von Lipiden zwischen Lipoproteinen beteiligt ist . CETP-Inhibitoren wurden auf ihr Potenzial untersucht, das Lipidprofil zu verbessern, indem sie das High-Density-Lipoprotein-Cholesterin (HDL-C) erhöhen und das Low-Density-Lipoprotein-Cholesterin (LDL-C) senken, was das Risiko für atherosklerotische Herzkrankheiten verringern könnte .

Atheroskleroseforschung

In der Atheroskleroseforschung ist This compound aufgrund seiner Beteiligung an CETP von Bedeutung. CETP erleichtert den Transfer von Cholesterylestern von HDL zu LDL. Die Hemmung von CETP kann möglicherweise den Transfer von Cholesterinestern in den Blutkreislauf reduzieren und so das Fortschreiten der Atherosklerose verlangsamen .

Arzneimittelentwicklung

Die Untersuchung von This compound ist entscheidend für die Arzneimittelentwicklung, insbesondere für Herz-Kreislauf-Erkrankungen. Mittels Virtual-Screening-Techniken wurden neue CETP-Inhibitoren identifiziert, die zur Entwicklung neuer Medikamente führen könnten, die den Cholesterinspiegel im menschlichen Plasma effektiv regulieren .

Verständnis des Lipidstoffwechsels

This compound: ist essenziell für das Verständnis des Lipidstoffwechsels. Er interagiert mit Enzymen wie Cholesterolesterase, die Cholesterylester hydrolysiert, um Cholesterin und freie Fettsäuren zu produzieren. Dieser Prozess ist entscheidend für die Lipidhomöostase des Körpers und ist mit Erkrankungen wie Atherosklerose verbunden .

Neurologische Forschung

In der neurologischen Forschung wurde This compound als Lipidtröpfchen im menschlichen Gehirn gefunden, die Cholesterin speichern und transportieren. Diese Entdeckung ist bedeutend für das Verständnis des Lipidstoffwechsels im Gehirn und seine Auswirkungen auf neurologische Erkrankungen .

Oxidativer Stress und Entzündung

This compound: ist auch an oxidativem Stress und Entzündungen beteiligt. Er wird von Enzymen wie 12/15-Lipoxygenase in Makrophagen oxidiert, und die oxidierten Produkte können zur Bildung von oxidierten Phospholipiden beitragen, die eine Rolle bei entzündlichen Prozessen spielen .

Wirkmechanismus

Target of Action

The primary target of 9(S)-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

9(S)-HODE cholesteryl ester interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .

Biochemical Pathways

The regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs . This process is part of the cholesterol reverse transport (RCT) pathway . The decrease in cholesteryl ester can lower HDL and increase LDL, which may be an indicator of cardiovascular problems .

Pharmacokinetics

It is known that cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property could impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of 9(S)-HODE cholesteryl ester is a change in the concentration of cholesteryl esters in HDLs, VLDLs, and LDLs . This can lead to a decrease in HDL and an increase in LDL, which may be an indicator of cardiovascular problems .

Action Environment

The action of 9(S)-HODE cholesteryl ester is influenced by environmental factors such as the presence of other lipoproteins and the pH of the environment. The hydrophobic nature of cholesteryl esters means they have a lower solubility in water , which could influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

9(S)-HODE cholesteryl ester participates in biochemical reactions primarily through its role in lipid metabolism. It is involved in the transfer of cholesteryl esters among lipoproteins, a process regulated by cholesteryl ester transfer proteins (CETP) . This interaction with CETP is crucial for the regulation of plasma cholesterol levels .

Cellular Effects

The presence of 9(S)-HODE cholesteryl ester can have profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the transfer of cholesteryl esters among lipoproteins, facilitated by CETP, can modulate lipoprotein cholesterol levels, which are associated with risk factors for atherosclerotic cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of 9(S)-HODE cholesteryl ester is primarily through its interactions with CETP. CETP mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma . This activity can directly lower the cholesterol levels of HDL and enhance HDL catabolism .

Metabolic Pathways

9(S)-HODE cholesteryl ester is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters among lipoproteins . This process involves enzymes such as CETP and potentially interacts with cofactors involved in lipid metabolism .

Transport and Distribution

The transport and distribution of 9(S)-HODE cholesteryl ester within cells and tissues are facilitated by CETP . CETP mediates the exchange of cholesteryl esters among lipoproteins, influencing the distribution of these lipids within the body .

Subcellular Localization

The subcellular localization of 9(S)-HODE cholesteryl ester is likely associated with lipoproteins and lipid droplets within cells, given its role in lipid metabolism

Eigenschaften

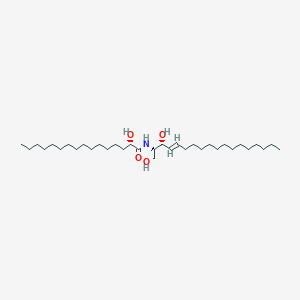

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-OTHQBIEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)

![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)